Achminaca

Übersicht

Beschreibung

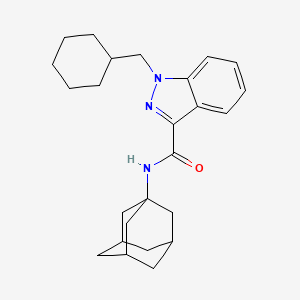

N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, commonly known as ACHMINACA, is a synthetic cannabinoid. Synthetic cannabinoids are a class of compounds that mimic the effects of delta-9-tetrahydrocannabinol (THC), the active ingredient in cannabis. This compound is part of a newer generation of synthetic cannabinoids that have been developed for research purposes and have been found in illegal substances .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ACHMINACA beinhaltet die Reaktion von 1-(Cyclohexylmethyl)-1H-indazol-3-carbonsäure mit Adamantylamin. Die Reaktion findet typischerweise in Gegenwart eines Kupplungsmittels wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines Katalysators wie 4-Dimethylaminopyridin (DMAP) statt. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und automatisierter Systeme, um eine gleichmäßige Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Produktionseffizienz zu maximieren und die Bildung von Nebenprodukten zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ACHMINACA unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um hydroxylierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Aminderivate umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nukleophile wie Amine und Thiole werden in Substitutionsreaktionen verwendet.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind hydroxylierte Derivate, Aminderivate und substituierte Analoga von this compound .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Referenzstandard in der analytischen Chemie zur Identifizierung und Quantifizierung von synthetischen Cannabinoiden verwendet.

Biologie: this compound wird auf seine Interaktion mit Cannabinoidrezeptoren im Gehirn und seine Auswirkungen auf zelluläre Signalwege untersucht.

Medizin: Es werden Forschungen durchgeführt, um die potenziellen therapeutischen und schädlichen Wirkungen von this compound und anderen synthetischen Cannabinoiden zu verstehen.

Wirkmechanismus

This compound entfaltet seine Wirkungen durch die Bindung an Cannabinoidrezeptoren, hauptsächlich den CB1-Rezeptor, im Gehirn. Diese Bindung aktiviert den Rezeptor und moduliert die Freisetzung von Neurotransmittern, was zu psychoaktiven Wirkungen führt, die denen von THC ähneln. Zu den beteiligten molekularen Zielen und Signalwegen gehört das Endocannabinoidsystem, das eine Rolle bei der Regulierung von Stimmung, Appetit und Schmerzempfindung spielt .

Wissenschaftliche Forschungsanwendungen

ACHMINACA has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

Biology: this compound is studied for its interactions with cannabinoid receptors in the brain and its effects on cellular signaling pathways.

Medicine: Research is conducted to understand the potential therapeutic and adverse effects of this compound and other synthetic cannabinoids.

Wirkmechanismus

ACHMINACA exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor, in the brain. This binding activates the receptor and modulates the release of neurotransmitters, leading to psychoactive effects similar to those of THC. The molecular targets and pathways involved include the endocannabinoid system, which plays a role in regulating mood, appetite, and pain sensation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

APINACA (AKB48): Ein weiteres synthetisches Cannabinoid mit ähnlicher Struktur und Wirkung.

5F-APINACA (5F-AKB48): Ein fluoriertes Analog von APINACA mit erhöhter Potenz.

AB-CHMINACA: Ein synthetisches Cannabinoid mit einem anderen Substituenten am Indazolring, aber ähnlichen pharmakologischen Wirkungen.

Einzigartigkeit von ACHMINACA

This compound ist aufgrund seiner Adamantylgruppe einzigartig, die seine Bindungsaffinität zu Cannabinoidrezeptoren erhöht und seine Potenz im Vergleich zu anderen synthetischen Cannabinoiden verstärkt. Diese strukturelle Eigenschaft trägt auch zu seinen besonderen pharmakokinetischen Eigenschaften und seiner metabolischen Stabilität bei .

Eigenschaften

IUPAC Name |

N-(1-adamantyl)-1-(cyclohexylmethyl)indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O/c29-24(26-25-13-18-10-19(14-25)12-20(11-18)15-25)23-21-8-4-5-9-22(21)28(27-23)16-17-6-2-1-3-7-17/h4-5,8-9,17-20H,1-3,6-7,10-16H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFKPINHOINOFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)NC45CC6CC(C4)CC(C6)C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342356 | |

| Record name | 1-(Cyclohexylmethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-33-7 | |

| Record name | Achminaca | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Cyclohexylmethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACHMINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZWS947EX7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3-chlorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2672449.png)

![N-[2-(3-Chloropyridin-2-yl)oxyethyl]prop-2-enamide](/img/structure/B2672450.png)

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2672456.png)

![4,5-Bis[(methylamino)methyl]thiophene-2-carboxylic acid dihydrochloride](/img/structure/B2672457.png)

![Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride](/img/structure/B2672461.png)

![2-[5-(1,3-Thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine](/img/structure/B2672463.png)

![4-amino-1-(2-fluoroethyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2672464.png)

![Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2672468.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2672469.png)

![N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1,2-trimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2672470.png)